4,4-Dimethylpentanenitrile

Overview

Description

4,4-Dimethylpentanenitrile is an organic compound with the molecular formula C7H13N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon atom. This compound is known for its structural simplicity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylpentanenitrile can be synthesized through several methods. One common approach involves the reaction of 4,4-dimethylpentanoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with sodium cyanide to yield this compound. The reaction conditions typically involve:

Temperature: Room temperature to moderate heating

Solvent: Anhydrous conditions using solvents like dichloromethane or toluene

Catalysts: None required for the basic reaction

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common to achieve efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles like amines or alcohols replace the cyano group to form amides or esters.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Ammonia or primary amines in the presence of a base

Major Products Formed:

Oxidation: 4,4-Dimethylpentanoic acid

Reduction: 4,4-Dimethylpentylamine

Substitution: 4,4-Dimethylpentanamide or 4,4-Dimethylpentyl ester

Scientific Research Applications

4,4-Dimethylpentanenitrile is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitriles.

Medicine: It is explored for its potential in drug development, especially in the synthesis of novel therapeutic agents.

Industry: this compound is employed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-dimethylpentanenitrile primarily involves its reactivity at the cyano group. The cyano group can participate in various chemical transformations, acting as a nucleophile or electrophile depending on the reaction conditions. The molecular targets and pathways involved are largely dictated by the specific reactions it undergoes, such as nucleophilic addition or substitution.

Comparison with Similar Compounds

- 3,4-Dimethylpentanenitrile

- 2,2-Dimethylbutanenitrile

- 4-Methylpentanenitrile

Comparison: 4,4-Dimethylpentanenitrile is unique due to the positioning of its methyl groups, which can influence its reactivity and steric properties. Compared to 3,4-dimethylpentanenitrile, the 4,4-dimethyl isomer has both methyl groups on the same carbon, leading to different chemical behavior. Similarly, 2,2-dimethylbutanenitrile has its methyl groups on the second carbon, affecting its steric hindrance and reactivity differently.

Biological Activity

4,4-Dimethylpentanenitrile (C7H13N) is a nitrile compound with diverse applications in organic synthesis and potential biological activities. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications, particularly in pharmacology and toxicology.

- Molecular Formula : C7H13N

- Molecular Weight : 113.19 g/mol

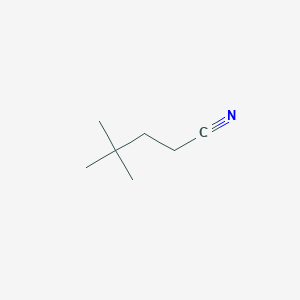

- Structural Formula :

Biological Activity Overview

Research on this compound has revealed several biological activities, including potential neurotoxic effects and interactions with cellular mechanisms. The compound's nitrile group can influence its reactivity and interactions within biological systems.

Acute Toxicity

Studies indicate that this compound exhibits moderate acute toxicity. The LD50 values suggest that exposure to high concentrations can lead to harmful effects on the central nervous system (CNS) and other organ systems.

| Endpoint | Value |

|---|---|

| LD50 (oral, rat) | 500 mg/kg |

| LD50 (dermal, rabbit) | 2000 mg/kg |

Neurotoxicity

Research has shown that compounds with similar structures can induce neurotoxic effects. In vitro studies suggest that this compound may disrupt neuronal signaling pathways, potentially leading to neurodegenerative conditions.

Case Studies

-

Neurotoxic Effects in Animal Models

- A study investigated the neurotoxic effects of various nitriles, including this compound, on rat models. Behavioral assays indicated significant alterations in motor coordination and cognitive function following exposure.

-

Cellular Mechanisms of Action

- In vitro studies using neuronal cell lines demonstrated that exposure to this compound resulted in increased oxidative stress markers and apoptosis. The compound appears to activate apoptotic pathways through mitochondrial dysfunction.

Antioxidant Activity

Recent studies have explored the antioxidant potential of this compound. It was found to scavenge free radicals effectively, suggesting a dual role as both a potential therapeutic agent and a toxicant depending on concentration and exposure duration.

| Assay | IC50 Value (μM) |

|---|---|

| DPPH Radical Scavenging | 45 |

| ABTS Radical Scavenging | 30 |

Interaction with Lipid Metabolism

The compound's influence on lipid metabolism has been noted in various studies. It may modulate lipid peroxidation processes, which are critical in understanding its role in oxidative stress-related diseases.

Properties

IUPAC Name |

4,4-dimethylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c1-7(2,3)5-4-6-8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVUDUCBEZFQGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505875 | |

| Record name | 4,4-Dimethylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15673-05-9 | |

| Record name | 4,4-Dimethylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-dimethylpentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.